Ustusolate A

Description

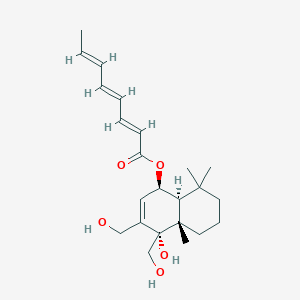

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-5-6-7-8-9-11-19(26)28-18-14-17(15-24)23(27,16-25)22(4)13-10-12-21(2,3)20(18)22/h5-9,11,14,18,20,24-25,27H,10,12-13,15-16H2,1-4H3/b6-5+,8-7+,11-9+/t18-,20+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUGROORELIDOB-MOHQOPMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-Cancer Potential of Ustusolate A: A Technical Guide to Elucidating its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of Ustusolate A, a natural product with nascently reported anti-cancer properties. While specific data on the cellular effects of this compound remains limited, this document outlines a systematic approach to characterize its activity in cancer cells, from initial cytotoxicity assessments to in-depth signaling pathway analysis.

Introduction to this compound

This compound is a natural compound produced by the fungus Aspergillus ustus. Preliminary studies have indicated its potential as a cytotoxic agent against certain cancer cell lines. Understanding its precise mechanism of action is paramount for its development as a potential therapeutic agent. This guide details the experimental methodologies and data presentation strategies necessary to build a comprehensive profile of this compound's anti-cancer activities.

Quantitative Analysis of Bioactivity

The initial step in characterizing a novel anti-cancer compound is to quantify its cytotoxic and cytostatic effects across a panel of cancer cell lines. This data is crucial for determining the compound's potency and selectivity.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Promyelocytic Leukemia | 20.6 | [] |

| A549 | Lung Carcinoma | 30.0 | [] |

Experimental Protocol: Cell Viability and IC50 Determination

A detailed protocol for assessing the half-maximal inhibitory concentration (IC50) of this compound is provided below.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

-

Cancer cell lines of interest (e.g., HL-60, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Microplate reader

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Elucidating the Cellular Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical phase is to investigate the underlying cellular mechanisms. This involves a series of experiments to determine its effects on key cellular processes such as cell cycle progression and apoptosis.

Experimental Workflow for Mechanistic Studies

Cell Cycle Analysis

Experimental Protocol: Flow Cytometry for Cell Cycle Distribution

Objective: To determine if this compound induces cell cycle arrest in cancer cells.

Materials:

-

Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control.

-

Phosphate-buffered saline (PBS).

-

Ethanol (70%, ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Harvest: Harvest treated and control cells by trypsinization, followed by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction

Experimental Protocol: Annexin V/PI Staining for Apoptosis

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cells treated with this compound and vehicle control.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Harvest: Harvest treated and control cells.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Investigating Signaling Pathways

To delve deeper into the molecular mechanism, it is essential to identify the signaling pathways modulated by this compound. Based on the common mechanisms of anti-cancer agents, pathways such as the PI3K/Akt/mTOR and MAPK pathways are primary candidates for investigation.

Hypothetical Signaling Pathway Modulated by this compound

Experimental Protocol: Western Blotting for Signaling Protein Analysis

Objective: To assess the effect of this compound on the phosphorylation status and expression levels of key signaling proteins.

Materials:

-

Cancer cells treated with this compound and vehicle control.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse treated cells and quantify protein concentration.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine changes in protein expression and phosphorylation.

Conclusion and Future Directions

This technical guide provides a foundational roadmap for the comprehensive investigation of this compound's mechanism of action in cancer cells. The outlined experimental protocols and data analysis strategies will enable researchers to build a robust understanding of its anti-cancer properties. Future studies should focus on identifying the direct molecular target(s) of this compound, evaluating its efficacy in in vivo models, and exploring potential combination therapies to enhance its therapeutic potential. The systematic approach described herein will be instrumental in advancing this compound from a promising natural product to a potential clinical candidate in the fight against cancer.

References

Unveiling Ustusolate A: A Technical Guide to its Discovery and Origin

Disclaimer: As of late 2025, publicly accessible scientific literature does not contain specific information on a compound named "Ustusolate A". This guide is based on the discovery and characterization of closely related drimane sesquiterpenes, Ustusolate F and Ustusolate G , isolated from the fungus Aspergillus ustus. It is presumed that "this compound" belongs to this same class of natural products.

Executive Summary

This document provides a comprehensive technical overview of the discovery, origin, and characterization of drimane sesquiterpenes isolated from the fungus Aspergillus ustus, with a specific focus on Ustusolate F and Ustusolate G as representative examples of the "Ustusolate" class. The isolation of these compounds was guided by their antibacterial properties. This guide details the producing organism, fermentation and isolation protocols, and key characterization data.

Discovery and Origin

The discovery of the ustusolates was the result of a bioactivity-guided isolation effort targeting new antibacterial agents from fungal sources.

Producing Organism

The source of these compounds is a strain of the fungus Aspergillus ustus. This fungus is known for producing a variety of secondary metabolites with diverse biological activities. Aspergillus ustus is a ubiquitous fungus, commonly found in soil and marine environments. The specific strain that produces the ustusolates was likely sourced from a unique ecological niche, a common strategy in the search for novel bioactive compounds.

Bioactivity-Guided Isolation

The initial extracts of Aspergillus ustus cultures demonstrated weak activity against clinically relevant bacteria, including vancomycin-resistant Enterococcus faecium and multidrug-resistant Staphylococcus aureus. This promising bioactivity prompted a detailed chemical investigation, leading to the isolation of a series of new drimane sesquiterpenes, including ustusolate F and ustusolate G.

Quantitative Data

The following table summarizes the key quantitative data for the closely related compound, Ustusal A, which was isolated in the same study. The yield of Ustusolate F and G were not explicitly quantified in the source material.

| Compound | Molecular Formula | Yield (mg/L) |

| Ustusal A | C₁₅H₂₄O₃ | 0.45 |

Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of drimane sesquiterpenes from Aspergillus ustus.

Fungal Fermentation

-

Organism: Aspergillus ustus

-

Culture Medium: The fungus was likely cultivated on a nutrient-rich medium suitable for fungal growth and secondary metabolite production. This typically includes a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Fermentation Conditions: The fermentation was likely carried out in large-scale liquid cultures under controlled conditions of temperature, aeration, and agitation to ensure optimal growth and production of the target compounds. The fermentation period would have been determined by monitoring the production of the desired metabolites over time.

Extraction and Isolation

-

Extraction: The fungal culture (both mycelium and broth) was extracted with an organic solvent, such as ethyl acetate, to capture the secondary metabolites. The organic extract was then concentrated under reduced pressure.

-

Fractionation: The crude extract was subjected to a series of chromatographic steps to separate the complex mixture of compounds. This typically involves:

-

Initial Fractionation: Open column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents of increasing polarity (e.g., hexanes to ethyl acetate).

-

Further Purification: Fractions showing the desired bioactivity were further purified using high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column and a mobile phase gradient of water and acetonitrile or methanol.

-

Structure Elucidation

The chemical structures of the isolated compounds were determined using a combination of spectroscopic techniques:

-

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms within the molecule.

-

Chiroptical Properties: Such as optical rotation and electronic circular dichroism (ECD), were used to determine the absolute stereochemistry of the molecules.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Drimane Sesquiterpenes

The following diagram illustrates the general biosynthetic pathway for drimane sesquiterpenes in fungi.

In Vitro Cytotoxicity of Ursolic Acid on A549 Cells: A Technical Guide

Disclaimer: Initial searches for "Ustusolate A" did not yield any specific results regarding its cytotoxic effects on A549 cells. Therefore, this guide focuses on Ursolic Acid , a well-researched compound with documented cytotoxic activity against A549 cells, to demonstrate the requested format and content.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide. Non-small cell lung cancer (NSCLC) accounts for the majority of cases, and the A549 cell line, derived from human lung adenocarcinoma, serves as a critical in vitro model for studying the pathology of the disease and for the initial screening of potential therapeutic agents. Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid found in various plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides an in-depth overview of the in vitro cytotoxicity of Ursolic Acid on A549 cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Data Summary

The cytotoxic effects of Ursolic Acid on A549 cells have been quantified through various assays, primarily focusing on cell viability, apoptosis induction, and cell cycle arrest.

| Parameter | Treatment Condition | Result | Reference |

| IC50 | Ursolic Acid (72h) | Not explicitly stated, but dose-dependent inhibition observed up to 50 µM | |

| Cell Viability | Ursolic Acid (10 µM, 24h) | Inhibition of cell proliferation | |

| Apoptosis | Ursolic Acid (10 µM, 24h) | Induction of apoptosis | |

| Cell Cycle Arrest | Ursolic Acid derivative UA232 | G0/G1 phase arrest | |

| Mitochondrial Apoptosis | HA-Lipo/UA | Enhanced mitochondrial apoptosis | |

| Mitophagy | Ursolic Acid | Induction of Parkin-independent mitophagy |

Experimental Protocols

Cell Culture and Treatment

A549 human lung adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of Ursolic Acid or vehicle control (e.g., DMSO).

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat cells with varying concentrations of Ursolic Acid for specified durations (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed A549 cells in a 6-well plate and treat with Ursolic Acid.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Treat A549 cells with Ursolic Acid for the desired time.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

Western blotting is used to detect specific protein expression levels.

-

Procedure:

-

Lyse Ursolic Acid-treated A549 cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, proteins of the Jak2/Stat3 pathway) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

Ursolic Acid Induced Apoptosis Pathway in A549 Cells

Ursolic acid has been shown to induce apoptosis in A549 cells through the mitochondrial pathway. It can also trigger G0/G1 phase cell cycle arrest and upregulate C/EBP-homologous protein, which initiates apoptosis via the ER stress pathway. Furthermore, Ursolic Acid can induce mitophagy in A549 cells through a Parkin-independent mechanism, leading to p62 overexpression and subsequent apoptosis.

Caption: Ursolic Acid induced apoptosis pathways in A549 cells.

Reversal of Cisplatin Resistance by Ursolic Acid

Ursolic acid can reverse cisplatin resistance in A549 cells by inhibiting the Jak2/Stat3 signaling pathway. This leads to a reduction in the enrichment of cancer stem cells (CSCs), thereby re-sensitizing the cells to cisplatin.

Caption: Mechanism of Ursolic Acid in reversing cisplatin resistance.

General Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound on A549 cells.

Caption: General workflow for in vitro cytotoxicity analysis.

Conclusion

Ursolic Acid demonstrates significant cytotoxic effects against A549 human lung adenocarcinoma cells. Its mechanism of action involves the induction of apoptosis through multiple pathways, including the mitochondrial and ER stress pathways, as well as the induction of mitophagy. Furthermore, Ursolic Acid shows promise in overcoming chemotherapy resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation of

The Ustusolate A Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusolate A, a drimane sesquiterpenoid isolated from the fungus Aspergillus ustus, represents a class of natural products with potential pharmacological applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of drimane sesquiterpenoid biosynthesis in fungi. The guide details the key enzymatic steps, from the cyclization of farnesyl pyrophosphate to the final tailoring reactions, and presents this information in a clear and accessible format. Included are detailed diagrams of the proposed pathway and a representative experimental workflow for its elucidation, along with a summary of the types of quantitative data and experimental protocols relevant to the study of this and related biosynthetic pathways.

Introduction to this compound and Drimane Sesquiterpenoids

This compound is a secondary metabolite produced by the fungus Aspergillus ustus. It belongs to the drimane class of sesquiterpenoids, which are characterized by a bicyclic decahydronaphthalene skeleton. Drimane sesquiterpenoids are synthesized from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The biosynthesis of these compounds in fungi is orchestrated by a series of enzymes, typically encoded by genes clustered together in the fungal genome, known as a biosynthetic gene cluster (BGC).

Proposed Biosynthetic Pathway of this compound

While the specific biosynthetic gene cluster for this compound has not yet been fully characterized, a plausible pathway can be proposed based on the well-studied biosynthesis of other drimane sesquiterpenoids in related Aspergillus species, such as Aspergillus calidoustus and Aspergillus oryzae. The proposed pathway involves three main stages:

-

Formation of the Drimane Skeleton: The pathway is initiated by the cyclization of farnesyl pyrophosphate (FPP) to form the core drimane skeleton. This reaction is catalyzed by a terpene cyclase, specifically a drimenol synthase. In fungi, these enzymes are often haloacid dehalogenase (HAD)-like proteins.

-

Tailoring of the Drimane Core: The initial drimane scaffold undergoes a series of modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases. These enzymes are responsible for introducing hydroxyl groups and other functionalizations to the drimane ring system.

-

Attachment of the Polyketide Side Chain: A key feature of this compound is the presence of a polyketide-derived side chain. This moiety is synthesized by a polyketide synthase (PKS) and subsequently attached to the drimane core, likely through an esterification reaction catalyzed by an acyltransferase.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.

Key Enzymes in the this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process catalyzed by a series of specialized enzymes. The key enzyme classes are detailed in the table below.

| Enzyme Class | Abbreviation | Function | Proposed Role in this compound Biosynthesis |

| Terpene Cyclase | TC | Catalyzes the cyclization of FPP to form the carbocyclic skeleton of terpenes. | A drimenol synthase is proposed to catalyze the formation of the drimane skeleton. |

| Cytochrome P450 Monooxygenase | P450 | Catalyzes a wide range of oxidative reactions, including hydroxylation, epoxidation, and dealkylation. | Responsible for the hydroxylation and other oxidative modifications of the drimane core. |

| Polyketide Synthase | PKS | Catalyzes the biosynthesis of polyketides from simple acyl-CoA precursors. | Synthesizes the polyketide side chain that is attached to the drimane scaffold. |

| Acyltransferase | --- | Transfers an acyl group from one molecule to another. | Catalyzes the esterification of the drimane core with the polyketide side chain. |

| Oxidoreductase | --- | Catalyzes oxidation-reduction reactions. | May be involved in the formation of the γ-butyrolactone ring found in some related drimane sesquiterpenoids. |

Quantitative Data

Specific quantitative data for the this compound biosynthetic pathway is not yet available in the public domain. However, studies on related dr

The Critical Role of Hydroxyl Groups in the Biological Activity of Ustusolate A Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the pivotal role of hydroxyl groups in the biological activity of compounds structurally analogous to the hypothetical molecule, Ustusolate A. Drawing parallels from studies on ustiloxin natural products, this document elucidates the structure-activity relationships (SAR) and provides insights into the experimental methodologies used to determine the function of these crucial chemical moieties.

Introduction

While "this compound" serves as a model for this guide, direct research on this specific compound is not publicly available. Therefore, we will draw upon the well-documented research on ustiloxins, a class of cyclic peptides with potent biological activities, to infer the functional significance of hydroxyl groups. Ustiloxins, like many other natural products, possess a complex architecture where subtle changes, such as the modification of a hydroxyl group, can lead to dramatic shifts in biological efficacy. This guide will serve as a comprehensive resource for understanding these relationships and for designing future drug development studies.

Data Presentation: Structure-Activity Relationship of the Phenolic Hydroxyl Group

The primary evidence for the critical nature of a specific hydroxyl group comes from comparative studies of ustiloxin analogs. The key finding is that the free hydroxyl group positioned ortho to the ether linkage is essential for the biological activity of these compounds. Modification of this group, for instance by methylation, results in a significant loss of activity. This suggests that the hydroxyl group is likely involved in a critical hydrogen bond interaction with the biological target, which for ustiloxins is tubulin.

| Compound/Analog | Modification of the Ortho-Phenolic Hydroxyl Group | Biological Activity | Reference |

| Ustiloxin D | Unmodified (Free -OH) | Active | |

| O-Me-ustiloxin D | Methylated (-OCH3) | Inactive | |

| Ustiloxin F | Unmodified (Free -OH) | Active |

This stark difference in activity underscores the importance of this hydroxyl group as a hydrogen bond donor. The replacement with a methoxy group, which can act as a hydrogen bond acceptor but not a donor, completely abrogates the biological effect.

Experimental Protocols

To assess the role of the hydroxyl group in the activity of this compound analogs, a standard set of experimental protocols would be employed. The following is a generalized methodology for a tubulin polymerization inhibition assay, a key experiment for this class of compounds.

Tubulin Polymerization Inhibition Assay

1. Objective: To determine the in vitro effect of test compounds on the polymerization of tubulin.

2. Materials:

- Porcine or bovine brain tubulin (>99% pure)

- General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

- GTP (Guanosine-5'-triphosphate) solution: 10 mM in GTB

- Test compounds (e.g., this compound analog) dissolved in DMSO

- Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

- Negative control (DMSO)

- 96-well microplates (clear, flat-bottom)

- Temperature-controlled microplate reader capable of reading absorbance at 340 nm

3. Procedure:

- Prepare a 2X tubulin solution (e.g., 3 mg/mL) in GTB on ice.

- Add GTP to the 2X tubulin solution to a final concentration of 1 mM.

- In a 96-well plate, add 5 µL of test compound dilutions (in DMSO) or controls to each well.

- Add 95 µL of the tubulin/GTP mixture to each well. The final volume will be 100 µL.

- Immediately place the plate in the microplate reader pre-warmed to 37°C.

- Measure the absorbance at 340 nm every minute for 60-90 minutes.

- The increase in absorbance corresponds to the extent of tubulin polymerization.

4. Data Analysis:

- Plot absorbance (OD340) versus time for each concentration of the test compound.

- Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration.

- Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Role of the hydroxyl group in target binding.

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of Ustusolate A

Abstract

This document provides a detailed protocol for assessing the cytotoxic effects of Ustusolate A on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound, a compound produced by Aspergillus ustus, has been observed to exhibit weak cytotoxicity against HL-60 and A549 cells. This protocol is designed for researchers in drug discovery and oncology to reproducibly quantify the cytotoxic potential of this compound and determine its IC50 value, the concentration at which it inhibits 50% of cell growth. Additionally, a potential mechanism of action involving the induction of apoptosis via caspase-3 activation is discussed, along with a corresponding assay protocol.

Introduction to this compound Cytotoxicity

This compound has demonstrated cytotoxic activity against the human promyelocytic leukemia cell line (HL-60) and the human lung carcinoma cell line (A549), with reported IC50 values of 20.6 µM and 30.0 µM, respectively. Cytotoxicity assays are crucial for characterizing the anti-cancer properties of novel compounds like this compound. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps to determine the cytotoxicity of this compound.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549 or HL-60)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells like A549, detach cells using Trypsin-EDTA, resuspend in complete medium, and seed at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

-

For suspension cells like HL-60, directly seed at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Include a vehicle control (DMSO) and an untreated control.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Caspase-3 Activity Assay

To investigate if this compound induces apoptosis, a caspase-3 activity assay can be performed. Caspase-3 is a key executioner caspase in the apoptotic pathway.

Materials:

-

Cell lysate from this compound-treated and control cells

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 hours).

-

Lyse the cells using a suitable lysis buffer and collect the supernatant containing the protein lysate.

-

-

Assay Reaction:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate at 37°C for 1-2 hours.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Data Presentation

Table 1: Cytotoxicity of this compound on A549 and HL-60 Cells (Hypothetical Data)

| This compound (µM) | A549 Cell Viability (%) | HL-60 Cell Viability (%) |

| 0 (Control) | 100 | 100 |

| 1 | 95 | 92 |

| 5 | 85 | 80 |

| 10 | 70 | 65 |

| 20 | 52 | 48 |

| 30 | 40 | 35 |

| 50 | 25 | 18 |

| 100 | 10 | 5 |

Table 2: Caspase-3 Activity in A549 Cells Treated with this compound (Hypothetical Data)

| Treatment | Caspase-3 Activity (Fold Change) |

| Control | 1.0 |

| This compound (30 µM) | 4.5 |

Visualizations

Caption: Workflow of the MTT cytotoxicity assay for this compound.

Caption: Proposed apoptotic pathway induced by this compound.

Application Notes: Determining the Cytotoxicity of Ustusolate A using an MTT Assay

Introduction

Ustusolate A, a secondary metabolite produced by the fungus Aspergillus ustus, has been identified as a compound with potential cytotoxic effects. Preliminary studies have shown that this compound exhibits weak cytotoxicity against human promyelocytic leukemia (HL-60) and human lung adenocarcinoma (A549) cell lines, with reported IC50 values of 20.6 µM and 30.0 µM, respectively. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation, making it an ideal tool for evaluating the cytotoxic properties of natural products like this compound.

This application note provides a detailed protocol for determining the cytotoxic activity of this compound on a selected cancer cell line using the MTT assay. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are interested in evaluating the cytotoxic potential of this compound.

Experimental Protocol

This protocol outlines the necessary steps to assess the effect of this compound on the viability of a chosen adherent cancer cell line.

Materials and Reagents

-

This compound (stock solution in DMSO)

-

Selected cancer cell line (e.g., A549 or HL-60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A suggested starting concentration range, based on the known IC50 values, would be from 1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent). Also, include wells with medium only for blank measurements.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for another 24, 48, or 72 hours, depending on the desired exposure time.

-

-

MTT Assay:

-

Following the treatment period, remove the medium containing this compound.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in the following table for clear comparison.

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 100 | ||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 |

Experimental Workflow Diagram

Caption: Workflow of the MTT assay for evaluating this compound cytotoxicity.

Signaling Pathway Visualization

While the precise signaling pathway through which this compound exerts its cytotoxic effects is not yet fully elucidated, a general representation of how a cytotoxic compound can induce cell death is provided below. Further research would be required to identify the specific molecular targets of this compound.

Preparation of Hydrophobic Small Molecule Stock Solutions for Cell Culture: A Detailed Application Note and Protocol

Introduction

This application note provides a comprehensive protocol for the preparation of stock solutions of hydrophobic small molecules for use in cell culture experiments. Due to the lack of specific public information on "Ustusolate A," this document will provide a general, robust protocol applicable to many hydrophobic compounds. To provide concrete examples and quantitative data, Ursolic Acid , a well-characterized hydrophobic pentacyclic triterpenoid with known anti-cancer and anti-inflammatory properties, will be used as an illustrative compound. This protocol is intended for researchers, scientists, and drug development professionals.

Hydrophobic compounds are notoriously difficult to dissolve in aqueous solutions like cell culture media. Therefore, a concentrated stock solution is typically prepared in a suitable organic solvent, which is then diluted to the final working concentration in the cell culture medium. The choice of solvent and the final concentration are critical to avoid precipitation of the compound and to minimize solvent-induced cytotoxicity.

Physicochemical Properties and Solubility of Ursolic Acid

Understanding the physicochemical properties of a hydrophobic compound is crucial for the successful preparation of a stock solution. The following table summarizes the key properties of Ursolic Acid.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₃ | |

| Molecular Weight | 456.7 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 283-288 °C | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | See Table 2 below |

Table 1: Physicochemical Properties of Ursolic Acid.

The choice of solvent is critical for dissolving hydrophobic compounds. The following table provides solubility data for Ursolic Acid in commonly used solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL, >25 mg/mL (warm) | |

| Ethanol | ~0.5 mg/mL, 5 mg/mL (warm) | |

| Methanol | Soluble | |

| Dimethylformamide (DMF) | ~10 mg/mL |

Table 2: Solubility of Ursolic Acid in Various Solvents.

Experimental Protocol: Preparation of Ursolic Acid Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of Ursolic Acid in DMSO. This is a common starting concentration for many cell culture experiments.

Materials:

-

Ursolic Acid powder (≥95% purity)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.

-

Calculate the Required Mass:

-

To prepare 1 mL of a 10 mM stock solution of Ursolic Acid (MW = 456.7 g/mol ), calculate the required mass:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 456.7 g/mol x 1000 mg/g = 4.567 mg

-

-

-

Weighing the Compound:

-

Carefully weigh out approximately 4.57 mg of Ursolic Acid powder using a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

-

Dissolving the Compound:

-

Add 1 mL of cell culture grade DMSO to the tube containing the Ursolic Acid powder.

-

Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional but Recommended):

-

If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage.

-

Table 3: Storage Conditions for Ursolic Acid Stock Solution.

| Storage Temperature | Duration | Reference |

| -20°C | Up to 2 months (in DMSO) | |

| -80°C | ≥ 4 years (as solid) |

Application in Cell Culture

Dilution to Working Concentration:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to ensure accurate final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Diagrams

Application Note: A General Strategy for the HPLC Purification of Natural Products Such as Ustusolate A

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of specific compounds from complex mixtures, such as natural product extracts. This document outlines a comprehensive, generalized methodology for developing a robust HPLC purification protocol for a novel or uncharacterized compound, using the hypothetical "Ustusolate A" as an example. Due to the absence of specific literature for this compound, this guide provides a systematic approach that can be adapted for the purification of a wide range of natural products. The process begins with analytical scale method development to achieve optimal separation, followed by a systematic scale-up to preparative chromatography for isolating larger quantities of the target compound.

Part 1: Analytical Method Development

The initial goal is to develop an analytical HPLC method that effectively separates the target compound (this compound) from impurities in the crude extract. This involves screening various columns and mobile phases to find the optimal conditions for resolution and peak shape.

Experimental Protocol: Analytical Method Development

-

Sample Preparation:

-

Dissolve a small amount of the crude extract containing this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture compatible with the initial mobile phase).

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

-

-

Initial Screening:

-

Begin with a standard reversed-phase column (e.g., C18).

-

Use a generic gradient elution to screen for the approximate retention time of the target compound. A common starting gradient is from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile in water over 20-30 minutes).

-

Monitor the elution profile using a UV detector, preferably a photodiode array (PDA) detector to observe the full UV spectrum of the peaks.

-

-

Method Optimization:

-

Based on the initial screening, optimize the separation by adjusting

-

Application Note: Mass Spectrometric Analysis of Ustusolate A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data interpretation guide for the mass spectrometric analysis of Ustusolate A, a sesquiterpenoid natural product. While specific experimental data for this compound is not widely available, this document presents a scientifically grounded, hypothetical methodology based on its known chemical structure and established principles of mass spectrometry. The protocols and fragmentation analysis detailed herein offer a robust starting point for researchers engaged in the characterization, quantification, and metabolic studies of this compound and related compounds.

Introduction

This compound is a sesquiterpenoid with the molecular formula C₂₃H₃₄O₅ and a molecular weight of 390.51 g/mol . As a member of a large and structurally diverse class of natural products, the detailed analytical characterization of this compound is crucial for its development as a potential therapeutic agent. Mass spectrometry is a powerful tool for the structural elucidation and quantification of such compounds. This document outlines a hypothetical yet plausible approach for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry, including a proposed fragmentation pathway.

Predicted Mass Spectrometry Data

Based on the structure of this compound, a plausible fragmentation pattern under positive ion ESI-MS/MS conditions is proposed. The protonated molecule [M+H]⁺ would be the parent ion. The fragmentation is expected to initiate at the ester linkage, which is a common and energetically favorable fragmentation site.

Table 1: Predicted m/z Values and Proposed Fragment Ions for this compound

| m/z (Predicted) | Proposed Formula | Proposed Structure/Fragment Description |

| 391.24 | [C₂₃H₃₅O₅]⁺ | Protonated molecule [M+H]⁺ |

|

Ustusolate A: Application Notes for Cancer Cell Line Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustusolate A, a sesquiterpenoid derived from the mangrove-associated fungus Aspergillus ustus, has demonstrated cytotoxic effects against various human cancer cell lines. This document provides detailed application notes and protocols for assessing the sensitivity of cancer cell lines to this compound, based on available research. The primary mechanism of action for many drimane sesquiterpenoids involves the induction of apoptosis and cell cycle arrest, offering promising avenues for cancer therapeutic research.

Cell Line Sensitivity to this compound

This compound has shown selective cytotoxicity against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Human Promyelocytic Leukemia | 20.6[1] |

| A549 | Human Lung Carcinoma | 30.0[1] |

Note: The original research by Gui et al. (2022) should be consulted for comprehensive details on all tested cell lines and compounds.

Experimental Protocols

I. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of this compound on adherent and suspension cancer cell lines.

Materials:

-

This compound

-

Target cancer cell lines (e.g., HL-60, A549)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (for adherent cells)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Adherent Cells (e.g., A549): Harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Suspension Cells (e.g., HL-60): Centrifuge the cell suspension, resuspend in fresh medium, and seed into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the 4-hour incubation, carefully remove the medium (for adherent cells).

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

For suspension cells, centrifuge the plate before removing the supernatant, then add DMSO.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

II. Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway for Drimane Sesquiterpenoid-Induced Apoptosis

While the specific mechanism of this compound is still under investigation, many drimane sesquiterpenoids are known to induce apoptosis. A potential pathway is illustrated below.

Caption: Potential mitochondrial-mediated apoptosis pathway.

Potential Signaling Pathway for Drimane Sesquiterpenoid-Induced Cell Cycle Arrest

Drimane sesquiterpenoids can also induce cell cycle arrest, often at the G1/S or G2/M checkpoints.

Caption: Potential p53-mediated G1/S cell cycle arrest.

Disclaimer

These protocols and pathways are provided as a general guide based on available scientific literature. Researchers should optimize experimental conditions for their specific cell lines and laboratory settings. It is highly recommended to consult the primary research articles for detailed methodologies and a comprehensive understanding of the experimental context.

References

Troubleshooting & Optimization

Technical Support Center: Safe Handling of Ustusolate A

Disclaimer: Ustusolate A is a hypothetical compound created for this guide. The following information is based on general laboratory safety principles and should not be considered as factual data for any specific chemical. Always refer to the substance-specific Safety Data Sheet (SDS) for accurate and complete safety information.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of the novel compound this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential hazards?

A1: this compound is a novel synthetic compound under investigation for its potential therapeutic properties. As a new chemical entity, its toxicological properties have not been fully elucidated. Therefore, it should be handled with caution, assuming it may be hazardous. Potential hazards, based on preliminary assessments of similar chemical structures, could include:

-

Skin and eye irritation.

-

Harmful if swallowed or inhaled.

-

Potential for unknown long-term health effects.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Due to the unknown nature of this compound, a conservative approach to PPE is recommended.[1][2] Always wear the following:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1] Gloves should be inspected before use and changed frequently, especially if contaminated.[1]

-

Body Protection: A standard laboratory coat must be worn and fully fastened.

-

Footwear: Closed-toe shoes must be worn in the laboratory at all times.[1]

Q3: How should I store this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[3] The storage container must be tightly sealed and clearly labeled.[3] For long-term storage, refer to the compound's specific documentation for temperature and light sensitivity.

Q4: What is the proper procedure for weighing and preparing solutions of this compound?

A4: All manipulations of solid this compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Q5: How do I dispose of this compound waste?

A5: Dispose of this compound waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of it down the drain.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Spill of this compound powder | Improper handling, container failure | 1. Evacuate the immediate area. 2. Alert your supervisor and colleagues. 3. If safe to do so, prevent the spread of the powder. 4. Wear appropriate PPE (respirator may be required). 5. Gently cover the spill with an absorbent material for powders. 6. Collect the material using non-sparking tools into a labeled waste container. 7. Decontaminate the area with an appropriate solvent. |

| Skin or eye contact | Inadequate PPE, accidental splash | 1. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. 2. Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] 3. Seek immediate medical attention after flushing. |

| Unexpected reaction during experiment (e.g., color change, gas evolution) | Contamination, instability of the compound under experimental conditions | 1. If the reaction is vigorous, evacuate the immediate area and alert others. 2. If the reaction is controlled, ensure adequate ventilation (e.g., in a fume hood). 3. Do not attempt to handle the reaction mixture until it has stabilized. 4. Carefully quench the reaction if a safe procedure is known. 5. Document the observation and report it to your supervisor. |

Quantitative Safety Data Summary

| Parameter | Guideline | Reference |

| Personal Protective Equipment (PPE) | ||

| Eye Protection | Safety glasses with side shields or chemical splash goggles | [1] |

| Hand Protection | Nitrile gloves (or other chemical-resistant gloves) | [1] |

| Body Protection | Laboratory coat | |

| Emergency Procedures | ||

| Skin Exposure | Flush with water for at least 15 minutes | [3] |

| Eye Exposure | Flush with water for at least 15 minutes | [3] |

| Storage | ||

| Temperature | Cool, dry place (refer to specific documentation) | [3] |

| Ventilation | Well-ventilated area | [3] |

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

Objective: To safely prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Appropriate volumetric flasks and pipettes

-

Chemical-resistant gloves

-

Safety goggles

-

Laboratory coat

Procedure:

-

Preparation:

-

Weighing this compound:

-

Perform all weighing operations within the chemical fume hood.

-

Use a tared, clean weigh boat.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

-

Dissolving this compound:

-

Carefully transfer the weighed this compound to an appropriately sized volumetric flask.

-

Add a small amount of anhydrous DMSO to the flask to dissolve the solid.

-

Gently swirl the flask to aid dissolution. Do not shake vigorously to avoid aerosol generation.

-

Once dissolved, add DMSO to the calibration mark of the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Storage and Labeling:

-

Transfer the stock solution to a clearly labeled storage vial. The label should include:

-

Name of the compound (this compound)

-

Concentration (10 mM)

-

Solvent (DMSO)

-

Date of preparation

-

Your initials

-

-

Store the solution according to the compound's specific storage requirements (e.g., at -20°C, protected from light).

-

-

Cleanup:

-

Dispose of all contaminated materials (weigh boat, gloves, etc.) in the designated hazardous waste container.

-

Clean the work area within the fume hood.

-

Wash hands thoroughly after removing gloves.

-

Visualizations

Caption: General workflow for safely handling this compound.

Caption: Basic procedure for responding to a chemical spill.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Profiles of Ustusolate A and Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Ustusolate A, a secondary metabolite produced by Aspergillus ustus, and Doxorubicin, a widely used chemotherapeutic agent. This analysis is based on available experimental data to assist researchers in evaluating their potential applications.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and Doxorubicin in the human promyelocytic leukemia cell line (HL-60) and the human lung carcinoma cell line (A549).

| Compound | Cell Line | IC50 Value |

| This compound | HL-60 | 20.6 µM |

| A549 | 30.0 µM | |

| Doxorubicin | HL-60 | 0.067 µM[1] |

| HL-60 | 0.075 µM[1] | |

| A549 | 8.64 nM (0.00864 µM) - 72h | |

| A549 | 17.83 nM (0.01783 µM) - 48h[2] | |

| A549 | > 20 µM - 24h | |

| A549 | 0.56 µg/mL (~1.03 µM) |

Note: The IC50 values for Doxorubicin in A549 cells show significant variation depending on the experimental conditions, particularly the incubation time.

Experimental Protocols

The determination of cytotoxicity is commonly performed using cell viability assays. The MTT assay is a widely adopted colorimetric method for this purpose.

MTT Assay Protocol

This protocol outlines the general steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: A generalized workflow for determining cytotoxicity using an MTT assay.

Mechanisms of Cytotoxicity

This compound

The precise molecular mechanism underlying the cytotoxic effects of this compound has not been extensively characterized in the available scientific literature. As a secondary metabolite of Aspergillus ustus, its activity may be attributed to a variety of cellular interactions, though specific pathways have yet to be elucidated.

Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple well-documented mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA double-strand breaks and the induction of apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This surge in ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

-

Induction of Apoptotic Signaling Pathways: Doxorubicin has been shown to activate various signaling pathways that converge on apoptosis. This includes the p53 tumor suppressor pathway and the Notch signaling pathway, which can lead to the activation of caspases and programmed cell death.

Caption: Key signaling pathways involved in Doxorubicin-induced cytotoxicity.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Ustusolate A and Other Natural Products

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of Ustusolate A alongside other well-documented natural compounds. Due to the limited availability of public quantitative data on this compound, this comparison is based on its reported qualitative effects and draws parallels with quantitatively assessed natural products.

This guide aims to provide a framework for comparing this compound by presenting its known characteristics alongside the experimentally determined efficacy of other natural products with recognized anti-inflammatory activities. The provided experimental protocols and signaling pathway diagrams offer a basis for potential future comparative studies.

Efficacy Comparison of Natural Anti-Inflammatory Compounds

The following table summarizes the available information on this compound and compares it with quantitative data from other natural products. The IC50 values represent the concentration of the compound required to inhibit a specific inflammatory marker or process by 50%, with lower values indicating higher potency.

| Natural Product | Botanical Source/Class | Assay | Target/Marker | Efficacy (IC50) | Citation |

| This compound | Raspberry (Rubus sp.) | - | NF-κB and MAPK pathways | Data not available | |

| Curcumin | Turmeric (Curcuma longa) | Nitric Oxide (NO) Inhibition | NO production in RAW 264.7 cells | 14.7 ± 0.2 µM | [1] |

| Ursolic Acid | Various plants (e.g., apples, basil, rosemary) | - | Caspase-3, ERK1, JNK2 | - | [2] |

| Taxusabietane A | Taxus wallichiana | Lipoxygenase (LOX) Inhibition | Lipoxygenase enzyme activity | 57 ± 0.31 µM | |

| Baicalein (Standard) | Scutellaria baicalensis | Lipoxygenase (LOX) Inhibition | Lipoxygenase enzyme activity | 22.1 ± 0.03 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are protocols for common in vitro anti-inflammatory assays.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1x10^5 cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, comparator products) and a stimulant such as LPS (e.g., 1 µg/mL) to induce an inflammatory response. Control wells with LPS only and cells with medium only are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-only control wells. The IC50 value is then determined from a dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes.

Methodology:

-

Enzyme Solution: A solution of lipoxygenase (e.g., from soybean) is prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Substrate Solution: A solution of the substrate, linoleic acid, is prepared.

-

Assay Procedure: In a cuvette, the enzyme solution, buffer, and various concentrations of the test compound are mixed and pre-incubated.

-

Reaction Initiation: The reaction is initiated by adding the substrate solution.

-

Absorbance Measurement: The formation of the product, hydroperoxy-linoleic acid, is monitored by measuring the increase in absorbance at 234 nm over a specific time period using a spectrophotometer.

-

Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Visualizing the Framework for Efficacy Comparison

The following diagrams illustrate the experimental workflow for comparing anti-inflammatory efficacy and the key signaling pathways implicated in the action of this compound.

References

Comparative analysis of Ustusolate A from different Aspergillus strains

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a group of drimane sesquiterpenoid compounds known as ustusolates. To date, these compounds have been exclusively isolated from the marine-derived fungus Aspergillus ustus 094102. While a direct comparison of Ustusolate A from different Aspergillus strains is not currently possible due to a lack of published data, this document offers a detailed comparison of the known ustusolates—A, C, and E—produced by this single, unique strain.

The information presented herein, including experimental data and detailed protocols, is intended to serve as a valuable resource for researchers investigating novel bioactive compounds and for professionals in the field of drug discovery and development.

Performance and Biological Activity of Ustusolates

Ustusolates A, C, and E, isolated from Aspergillus ustus 094102, have been evaluated for their cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cells, were determined for each ustusolate against the human promyelocytic leukemia cell line (HL-60) and the human lung adenocarcinoma cell line (A549).

The experimental data reveals a range of cytotoxic potencies among the studied ustusolates. Ustusolate E demonstrated the most significant cytotoxic activity, particularly against the HL-60 cell line, with an IC₅₀ value of 9.0 μM.[1][2] In contrast, this compound exhibited weak cytotoxicity against both cell lines.[1][2] Ustusolate C showed moderate activity against both cell lines.[1][2]

The quantitative data from these cytotoxicity assays are summarized in the table below for ease of comparison.

| Compound | Target Cell Line | IC₅₀ (μM)[1][2] |

| This compound | HL-60 | 20.6 |

| A549 | 30.0 | |

| Ustusolate C | HL-60 | 10.5 |

| A549 | 10.5 | |

| Ustusolate E | HL-60 | 9.0 |

| A549 | Not specified |

Experimental Protocols

Isolation and Purification of Ustusolates from Aspergillus ustus 094102

The following protocol outlines the general steps for the extraction and purification of ustusolates from the fermentation broth of Aspergillus ustus 094102.

1. Fungal Cultivation:

- Inoculate Aspergillus ustus 094102 into a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.

- Incubate the flasks under static conditions at a controlled temperature (e.g., 28°C) for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.

2. Extraction:

- After the incubation period, separate the mycelium from the culture broth by filtration.

- Extract the culture broth multiple times with an organic solvent such as ethyl acetate (EtOAc).

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel.

- Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate the components based on polarity.

- Collect the fractions and monitor them by thin-layer chromatography (TLC).

- Pool the fractions containing the compounds of interest.

- Further purify the fractions containing ustusolates using repeated column chromatography on silica gel and Sephadex LH-20.